2.2× Higher CYP2E1-Mediated Metabolic Stability (IC50) vs. 3F4AP
5Me3F4AP demonstrates significantly enhanced resistance to oxidative metabolism by cytochrome P450 enzyme CYP2E1, the primary enzyme responsible for the metabolism of 4-aminopyridine derivatives. In a direct head-to-head in vitro comparison, the IC50 for CYP2E1-mediated oxidation of 5Me3F4AP was 36.2 ± 2.5 μM, compared to 15.4 ± 5.1 μM for the comparator 3F4AP [1]. This represents a 2.2-fold improvement in metabolic stability, with statistical significance at P-value = 0.0003.
| Evidence Dimension | CYP2E1-mediated oxidative metabolism resistance (IC50) |
|---|---|
| Target Compound Data | 36.2 ± 2.5 μM |
| Comparator Or Baseline | 3-fluoro-4-aminopyridine (3F4AP): 15.4 ± 5.1 μM |
| Quantified Difference | 2.2× higher IC50 (36.2 μM vs 15.4 μM); P-value = 0.0003 |
| Conditions | In vitro CYP2E1 enzyme assay; recombinant CYP2E1 Supersomes |
Why This Matters
This enhanced metabolic stability addresses a known limitation of 3F4AP in awake human subjects, potentially enabling higher brain uptake and more reliable PET quantification in clinical neuroimaging applications.
- [1] Sun, Y., Rodríguez-Rangel, S., Zhang, L. L., Sánchez-Rodríguez, J. E., & Brugarolas, P. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14, 11105. View Source
